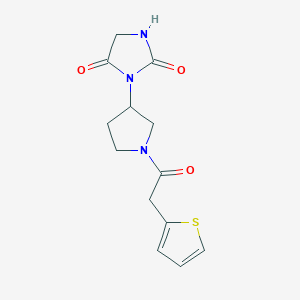

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

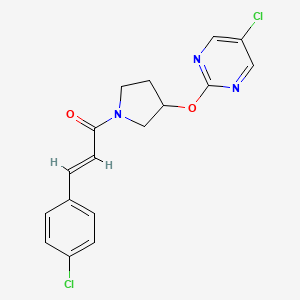

The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrrolidine ring, and an imidazolidine-2,4-dione ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The imidazolidine-2,4-dione ring is a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The presence of these groups would likely confer specific physical and chemical properties to the molecule. The nitrogen atoms in the imidazole ring could potentially form hydrogen bonds, and the aromatic thiophene ring could participate in π-π stacking interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo nucleophilic addition reactions. The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, including imidazolidine-2,4-dione, are appreciated in medicinal chemistry for their diverse biological activities. They serve as scaffolds in drug discovery, contributing to the development of compounds with therapeutic potential. Hydantoins are involved in the synthesis of non-natural amino acids and their conjugates, which are of interest for medical applications. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoins, highlighting their significance in creating novel therapeutic agents (Shaikh et al., 2023).

Thiazolidinediones and Their Biological Significance

Thiazolidinediones, closely related to thiazolidin-4-ones, exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory effects. These compounds have been explored for their potential in targeting various diseases, emphasizing their versatility in drug design and therapeutic applications. Their role in modulating peroxisome proliferator-activated receptor-gamma (PPARγ) and influencing insulin signaling pathways underscores their importance in metabolic disease research (Verma et al., 2019).

Pyrrolidine Scaffolds in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for designing compounds to treat human diseases. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. This scaffold is part of bioactive molecules characterized by target selectivity, showcasing its utility in the development of novel biologically active compounds (Petri et al., 2021).

Orientations Futures

The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and related compounds could be further studied for their potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , this compound could potentially be explored as a lead compound in drug discovery efforts.

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the biological activity of the molecule .

Action Environment

It is known that the structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring, allows a greater chance of generating structural diversity .

Propriétés

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c17-11(6-10-2-1-5-20-10)15-4-3-9(8-15)16-12(18)7-14-13(16)19/h1-2,5,9H,3-4,6-8H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDMWMCPYHBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)

![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)

![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)

![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)